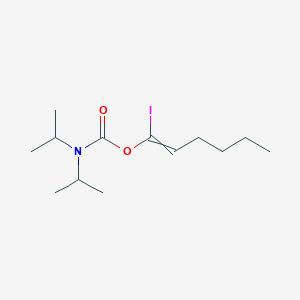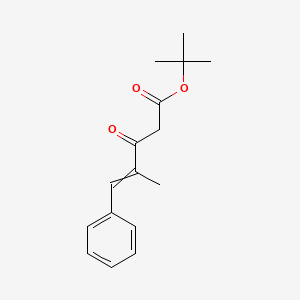
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or other oxidized products.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiols or amines. This reactivity is important in the context of enzyme inhibition, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate can be compared with other similar compounds, such as:
tert-Butyl 4-methyl-3-oxo-5-phenylpentanoate: Lacks the conjugated enone system, resulting in different reactivity and applications.
tert-Butyl 4-methyl-3-oxo-5-phenylhex-4-enoate: Has an additional carbon in the chain, affecting its physical and chemical properties.
tert-Butyl 4-methyl-3-oxo-5-phenylbut-4-enoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
646533-93-9 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3 |
InChI Key |
FUCCASLXBRXKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



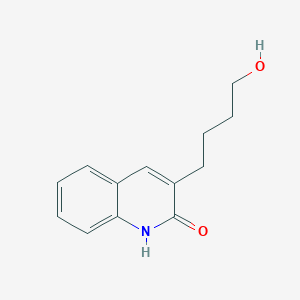
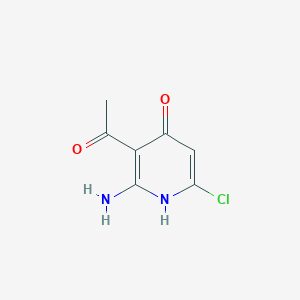
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
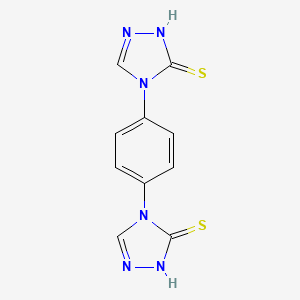

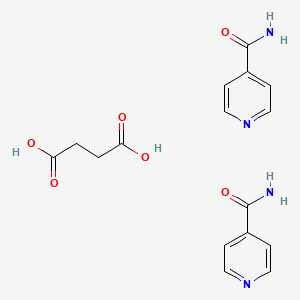
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
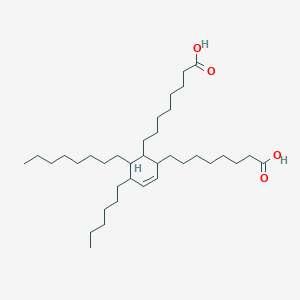
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
